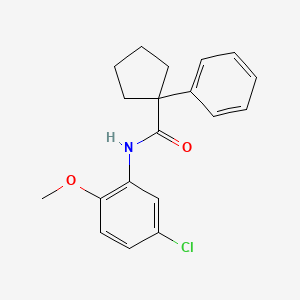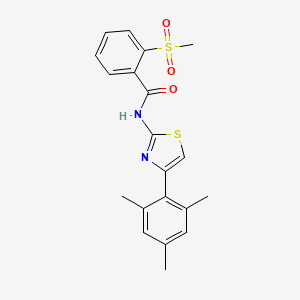![molecular formula C22H21N3O2S B2868599 N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 1327532-71-7](/img/structure/B2868599.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a cyclopentanecarbonyl group, an indolin-6-yl group, and a benzo[d]thiazole-6-carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbonyl group, the indolin-6-yl group, and the benzo[d]thiazole-6-carboxamide group. These groups are often involved in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures would likely make the compound relatively rigid, and the various functional groups could influence its solubility, melting point, and other physical properties .
Aplicaciones Científicas De Investigación
Potential Cannabinoid Receptor Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide has been identified as a novel compound with potential cannabinoid receptor activity. In a study by Westphal et al. (2015), the compound was detected in Germany for the first time, and its structure was elucidated using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy (Westphal, Sönnichsen, Knecht, Auwärter, & Huppertz, 2015).
Synthesis and Evaluation in Anticonvulsant Activity
Another application of this compound is in the synthesis of derivatives for anticonvulsant activities. Nikalje et al. (2015) designed and synthesized a series of derivatives under microwave irradiation, which were then evaluated for their central nervous system depressant and anticonvulsant activities in mice, indicating their potential in managing seizure disorders (Nikalje, Ansari, Bari, & Ugale, 2015).
Cytotoxic Evaluation as Potential EGFR Inhibitors
In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Zhang et al. (2017) reported on a series of benzo[d]thiazole-2-carboxamide derivatives, synthesized and assessed for cytotoxicity against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines, demonstrating moderate to excellent potency (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).
Anti-inflammatory Activity
Verma et al. (1994) synthesized derivatives of N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide and evaluated them for their anti-inflammatory activity. Their findings showed promising anti-inflammatory activity with a lower ulcerogenic liability than traditional drugs (Verma, Tripathi, Saxena, & Shanker, 1994).
Antibacterial Agents
Palkar et al. (2017) designed and synthesized novel analogs incorporating the benzo[d]thiazole structure, which were then evaluated for their antibacterial activity, showing promise against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Antiviral Compounds
Harnden et al. (1979) synthesized water-soluble derivatives of the compound for potential use as antiviral agents. These derivatives showed high activity against influenza A2 and Coxsackie B1 viruses in vitro (Harnden, Bailey, Boyd, Wilkinson, & Wright, 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Compounds with similar structures are often studied for their potential as pharmaceuticals or biological probes. Therefore, future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(16-6-8-18-20(11-16)28-13-23-18)24-17-7-5-14-9-10-25(19(14)12-17)22(27)15-3-1-2-4-15/h5-8,11-13,15H,1-4,9-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDRSUOFLKVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


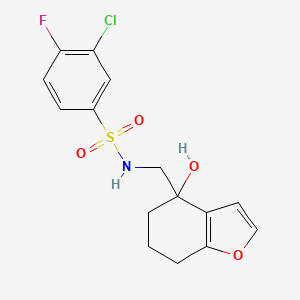
![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)
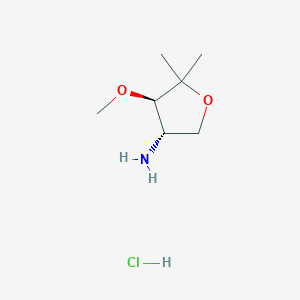




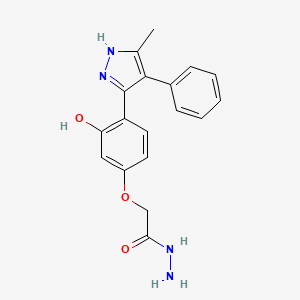
![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

